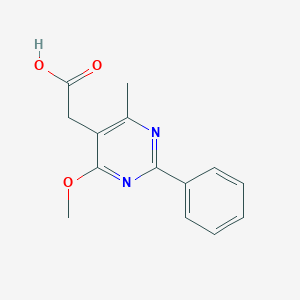
3,5-ditert-butyl-N-(2-naphthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-ditert-butyl-N-(2-naphthyl)benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of two tert-butyl groups attached to the benzene ring and a naphthyl group attached to the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-N-(2-naphthyl)benzamide can be achieved through several methods. One common approach involves the reaction of 3,5-di-tert-butylbenzoic acid with naphthalen-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Another method involves the use of di-tert-butyl dicarbonate and nitriles catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-ditert-butyl-N-(2-naphthyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides and naphthalenes.
Applications De Recherche Scientifique
3,5-ditert-butyl-N-(2-naphthyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 3,5-ditert-butyl-N-(2-naphthyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain proteases or kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-di-tert-butylcatechol: A related compound with similar tert-butyl groups but different functional groups.
3,5-di-tert-butyl-4-hydroxybenzaldehyde: Another compound with tert-butyl groups and a hydroxyl group on the benzene ring.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: Similar structure with hydroxyl and aldehyde groups.
Uniqueness
3,5-ditert-butyl-N-(2-naphthyl)benzamide is unique due to the presence of both tert-butyl groups and a naphthyl group, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C25H29NO |
|---|---|
Poids moléculaire |
359.5g/mol |
Nom IUPAC |
3,5-ditert-butyl-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C25H29NO/c1-24(2,3)20-13-19(14-21(16-20)25(4,5)6)23(27)26-22-12-11-17-9-7-8-10-18(17)15-22/h7-16H,1-6H3,(H,26,27) |
Clé InChI |
ASWGUAKBHFLNPC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6,6-dimethyl-3-oxido-2-phenyl-4-(1-piperidinyl)-3,5,6,7-tetrahydro-2H-1,2,3-benzodiazaphosphol-3-yl]-N-phenylamine](/img/structure/B376912.png)

![N-[1-(1-adamantyl)ethyl]-N'-(2-naphthyl)thiourea](/img/structure/B376915.png)
![3,5-Dimethyl-1-phenyl-4-(6-sulfanylidene-2,5,7,10-tetraoxa-6lambda5-phosphabicyclo[9.4.0]pentadeca-1(15),11,13-trien-6-yl)pyrazole](/img/structure/B376916.png)

![4,4-dimethyl-5-oxa-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-16-one](/img/structure/B376922.png)

![4-benzyl-1,7,7-trimethyl-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B376926.png)

![2-[(5-Allyl-2,6-dimethyl-4-pyrimidinyl)amino]ethanol](/img/structure/B376928.png)
![1-(4-{[5-allyl-6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]amino}phenyl)ethanone](/img/structure/B376929.png)
![ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B376930.png)

